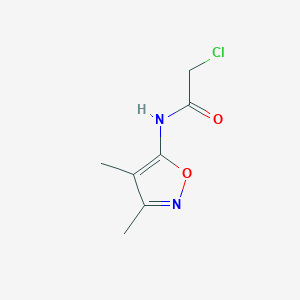
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in pharmaceutical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on the cyanoacetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.
科学的研究の応用
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and inhibitor of topoisomerase enzymes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.
作用機序
The mechanism of action of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription . The compound’s interaction with DNA and enzymes makes it a potent cytotoxic agent with potential therapeutic applications.
類似化合物との比較
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): A DNA-intercalating agent that inhibits topoisomerase I and II.
Amsacrine (m-AMSA): Another acridine derivative used for its DNA-intercalation activity and inhibition of topoisomerase enzymes.
Uniqueness
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is unique due to its cyanoacetamido group, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from other acridine derivatives and enhances its versatility in various applications.
特性
CAS番号 |
851320-13-3 |
|---|---|
分子式 |
C19H16N4O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
N-[2-[(2-cyanoacetyl)amino]ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c20-9-8-17(24)21-10-11-22-19(25)15-6-3-5-14-12-13-4-1-2-7-16(13)23-18(14)15/h1-7,12H,8,10-11H2,(H,21,24)(H,22,25) |
InChIキー |
VXOBEMXFTLHNPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCNC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


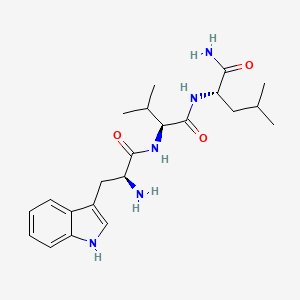
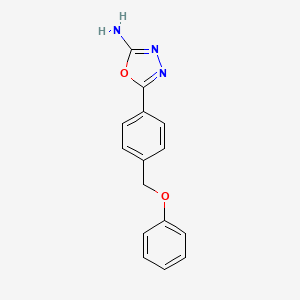
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)


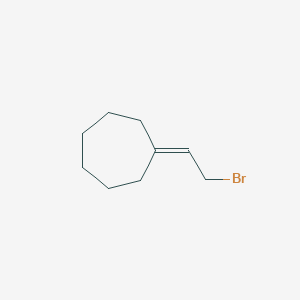

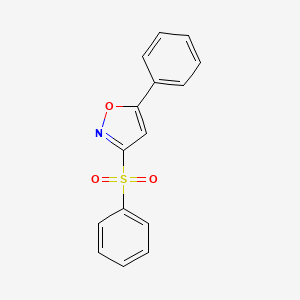
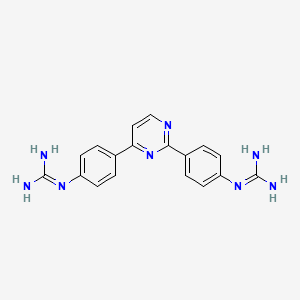
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)

